3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine

Lipophilicity ADME Medicinal Chemistry

This compound uniquely combines a pyridine core, a 3-bromo cross-coupling handle, and a rigid 1-(trifluoromethyl)cyclopropyl group that elevates LogP to 3.2—0.8 units higher than non-cyclopropyl analogs. This enhanced lipophilicity and conformational constraint make it irreplaceable for CNS penetration optimization and selectivity-driven SAR in medicinal chemistry and agrochemical discovery. The 3-bromo position enables late-stage Suzuki-Miyaura diversification, bypassing complex late-stage trifluoromethylation or cyclopropanation. Order this precise scaffold to maintain pharmacophoric geometry throughout your analoging campaign.

Molecular Formula C9H7BrF3N
Molecular Weight 266.06 g/mol
Cat. No. B13484184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine
Molecular FormulaC9H7BrF3N
Molecular Weight266.06 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC(=CN=C2)Br)C(F)(F)F
InChIInChI=1S/C9H7BrF3N/c10-7-3-6(4-14-5-7)8(1-2-8)9(11,12)13/h3-5H,1-2H2
InChIKeyFEYFFGPDPMISKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine: A Halogenated Pyridine Building Block with a Spirocyclopropyl Trifluoromethyl Substituent


3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine (CAS 1934517-44-8) is a heteroaryl bromide building block with molecular formula C9H7BrF3N and molecular weight 266.06 g/mol . This compound incorporates three distinctive structural features: a pyridine core, a bromine atom at the 3-position serving as a reactive handle for cross-coupling reactions, and a 1-(trifluoromethyl)cyclopropyl group at the 5-position that combines the conformational constraints of a cyclopropane ring with the strong electron-withdrawing and lipophilic character of the trifluoromethyl (CF3) moiety . The compound exhibits a calculated XLogP3 value of 3.2, significantly exceeding that of the non-cyclopropyl analog 3-bromo-5-(trifluoromethyl)pyridine (LogP 2.4), indicating enhanced lipophilicity that may influence membrane permeability and pharmacokinetic behavior in derived compounds [1].

Why 3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine Cannot Be Replaced by Common Pyridine Analogs


Although structurally related compounds such as 3-bromo-5-(trifluoromethyl)pyridine (CAS 436799-33-6) and positional isomers (e.g., 4-bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine) share individual functional elements, substitution is not straightforward due to the unique combination of substitution pattern, conformational rigidity, and physicochemical profile in this specific scaffold. The 1-(trifluoromethyl)cyclopropyl group imparts both a defined three-dimensional orientation and a distinct lipophilicity increase relative to a direct CF3 substituent—a difference of approximately 0.8 LogP units [1]. In medicinal chemistry and agrochemical programs where precise spatial arrangement of pharmacophoric elements governs target engagement, replacing this compound with a non-cyclopropyl analog or a regioisomeric variant would alter molecular conformation, electronic distribution at the pyridine nitrogen (pKa perturbation), and membrane partitioning behavior, potentially compromising the activity of the final elaborated molecule [2].

Quantitative Differentiation Evidence for 3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine Relative to Structural Analogs


Enhanced Lipophilicity (XLogP3) of the 1-(Trifluoromethyl)cyclopropyl Substituent Versus Direct CF3 Attachment

The target compound demonstrates a calculated XLogP3 value of 3.2, which represents a substantial increase of 0.8 LogP units (approximately 6.3-fold greater octanol-water partition) compared to the direct 5-CF3 substituted analog 3-bromo-5-(trifluoromethyl)pyridine (LogP 2.4) [1]. This difference is attributable to the additional hydrophobic surface area contributed by the cyclopropane ring, which adds three sp3-hybridized carbon atoms absent in the simpler analog while retaining the metabolic benefits of the CF3 group.

Lipophilicity ADME Medicinal Chemistry

Conformational Restriction from the Cyclopropane Ring Versus Flexible Alkyl Substituents

The 1-(trifluoromethyl)cyclopropyl group introduces conformational rigidity through a spiro-like cyclopropane ring at the 5-position of the pyridine core. This structural feature pre-organizes the spatial orientation of the trifluoromethyl group, unlike flexible 5-alkyl-CF3 analogs (e.g., 5-(2,2,2-trifluoroethyl)pyridine derivatives), which can adopt multiple low-energy rotameric states . The constrained geometry may reduce the entropic penalty upon target binding and enhance selectivity by presenting a fixed pharmacophoric orientation.

Conformational analysis SAR Medicinal Chemistry

Synthetic Accessibility: Direct Building Block Approach Versus De Novo Cyclopropanation

This compound serves as a pre-functionalized building block containing both a 3-bromo reactive handle for Suzuki-Miyaura or related cross-coupling reactions and the complete 1-(trifluoromethyl)cyclopropyl moiety pre-installed at the 5-position . The alternative—installing a cyclopropyl-CF3 group onto a pre-formed elaborated pyridine scaffold—would require specialized cyclopropanation or trifluoromethylation methodologies that often suffer from low selectivity, harsh conditions, or limited substrate scope, as noted in synthetic reviews of trifluoromethylated heterocycles [1].

Synthetic methodology Building block Cross-coupling

Regioisomeric Differentiation: 3,5-Substitution Pattern Versus Alternative Positional Isomers

The 3-bromo-5-(1-(trifluoromethyl)cyclopropyl) substitution pattern positions the reactive bromine handle meta to the pyridine nitrogen and para to the 5-substituent. This differs from regioisomers such as 4-bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine (CAS 1395492-90-6) and 2-bromo-6-(1-(trifluoromethyl)cyclopropyl)pyridine (CAS 1934453-47-0), which share identical molecular formula and molecular weight (266.06 g/mol) but exhibit distinct electronic distributions and steric environments around the pyridine ring [1]. The 3,5-substitution pattern places the bromine at a position with moderate activation toward nucleophilic aromatic substitution while maintaining a nitrogen lone pair that is less sterically encumbered than in 2-substituted analogs.

Regiochemistry Pyridine substitution SAR

Optimal Application Scenarios for 3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: CNS-Penetrant Lead Optimization Requiring Enhanced Lipophilicity

Programs targeting central nervous system (CNS) disorders that demand improved blood-brain barrier penetration benefit from the elevated LogP of 3.2—a 0.8-unit increase over the non-cyclopropyl analog . This building block enables medicinal chemists to incorporate the lipophilicity-enhancing cyclopropyl-CF3 motif early in synthesis, facilitating systematic exploration of how this physicochemical modulation affects both target engagement and CNS exposure in derived candidate molecules.

Agrochemical Discovery: Conformationally Constrained Pyridine Scaffolds for Enhanced Target Selectivity

The rigid 1-(trifluoromethyl)cyclopropyl group provides a fixed spatial orientation of the CF3 moiety, which can improve selectivity for specific enzyme active sites or receptor binding pockets compared to flexible alkyl-CF3 analogs . This property is particularly valuable in fungicide and herbicide discovery programs, where precise molecular recognition differentiates activity against pest targets versus host or non-target organisms.

Synthetic Methodology: Accelerated SAR Exploration via Pre-Functionalized Building Blocks

For medicinal chemistry and chemical biology groups conducting structure-activity relationship (SAR) studies, this compound serves as a late-stage diversification point through Suzuki-Miyaura coupling at the 3-bromo position . This approach eliminates the need for complex late-stage cyclopropanation or trifluoromethylation chemistry, enabling parallel synthesis of analog libraries while maintaining the metabolically stable cyclopropyl-CF3 moiety constant across the series [1].

Drug Discovery: Metabolic Stability Optimization Through Strategic CF3 Placement

The CF3 group, when combined with a cyclopropane ring, provides both metabolic stability (via strong C-F bonds resistant to cytochrome P450 oxidation) and the conformational benefits of the cyclopropane constraint [1]. This scaffold is therefore suited for lead optimization campaigns where improving metabolic half-life is a primary objective, while the reactive bromine handle allows for subsequent diversification to fine-tune potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.